1-(2-(3-chlorophenyl)-2-oxoethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(3-chlorophenyl)-2-oxoethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic compound that features a pyridinone core, substituted with a chlorophenyl group, an oxoethyl group, and a thiophenyl-oxadiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-chlorophenyl)-2-oxoethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridinone Core: Starting from a suitable pyridine derivative, the core structure is synthesized through cyclization reactions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyridinone ring with a 3-chlorophenyl group, often using a halogenation reaction.
Attachment of the Oxoethyl Group: The oxoethyl group is introduced via an acylation reaction, where an acyl chloride reacts with the pyridinone derivative.
Formation of the Thiophenyl-Oxadiazolyl Moiety: This step involves the synthesis of the 1,2,4-oxadiazole ring, followed by the attachment of the thiophen-3-yl group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-chlorophenyl)-2-oxoethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(2-(3-chlorophenyl)-2-oxoethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its biological activity against certain diseases.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(2-(3-chlorophenyl)-2-oxoethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-(3-chlorophenyl)-2-oxoethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one: can be compared with other pyridinone derivatives, oxadiazole compounds, and chlorophenyl-substituted molecules.
Uniqueness
Structural Uniqueness: The combination of a pyridinone core with a chlorophenyl group, an oxoethyl group, and a thiophenyl-oxadiazolyl moiety makes this compound unique.
Functional Properties: Its specific functional groups confer unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[2-(3-chlorophenyl)-2-oxoethyl]-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O3S/c20-15-3-1-2-12(8-15)16(24)10-23-9-13(4-5-17(23)25)19-21-18(22-26-19)14-6-7-27-11-14/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVLVPYRSBZERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.